N-(3-Chlorophenyl)benzenesulfonamide
Overview
Description
N-(3-Chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10ClNO2S It is characterized by the presence of a chlorophenyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)benzenesulfonamide typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Derivatives with different substituents replacing the chlorine atom.
Oxidation: Benzenesulfonic acids.
Reduction: 3-chloroaniline derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
N-(3-Chlorophenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the inhibition of carbonic anhydrase IX.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the suppression of tumor growth in cancer cells by disrupting their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)benzenesulfonamide
- N-(4-Chlorophenyl)benzenesulfonamide
- N-(3-Bromophenyl)benzenesulfonamide
Uniqueness
N-(3-Chlorophenyl)benzenesulfonamide is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific applications.
Biological Activity
N-(3-Chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibition properties. This article synthesizes various research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a chlorophenyl moiety. The presence of the chlorine atom significantly influences its reactivity and biological activity compared to other similar compounds. The sulfonamide group can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth, making this compound a potential inhibitor of bacterial dihydropteroate synthase.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit bacterial growth by mimicking PABA, thereby disrupting folate synthesis in bacteria. Additionally, the chlorophenyl group enhances binding affinity to certain molecular targets, potentially increasing the compound's efficacy against various pathogens.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of this compound. It has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacteria | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Klebsiella pneumoniae | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that it effectively inhibits the growth of Candida albicans, with MIC values ranging from 16 to 64 µg/mL depending on the strain tested. The compound's ability to disrupt fungal cell wall synthesis contributes to its antifungal effects .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound in detail:
- Antimicrobial Evaluation : A study assessed a series of benzenesulfonamide derivatives, including this compound, revealing that modifications in the chemical structure significantly impact antimicrobial potency. The study found that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria .
- Enzyme Inhibition : Research focused on the enzyme inhibition capabilities of this compound showed promising results in inhibiting carbonic anhydrase (CA), an enzyme involved in various physiological processes. The compound displayed selectivity for CA IX over CA II, indicating potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
N-(3-chlorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVDFRYULHBWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339357 | |
Record name | N-(3-Chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54129-19-0 | |
Record name | N-(3-Chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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